molecular formula C9H12O3S B3326490 1-(4-(Methylsulfonyl)phenyl)ethanol CAS No. 25888-99-7

1-(4-(Methylsulfonyl)phenyl)ethanol

Cat. No. B3326490
CAS RN: 25888-99-7
M. Wt: 200.26 g/mol
InChI Key: NYXCSMWVRWOPJP-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)phenyl)ethanol, or MSPE, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that is used in the synthesis of a variety of compounds and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

MSPE has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP). It has been suggested that MSPE inhibits these enzymes by binding to their active sites and blocking their catalytic activity. In addition, MSPE has been shown to interact with a variety of cellular receptors, including the G-protein coupled receptor (GPCR) and the nuclear receptor (NR). These interactions may play a role in the biochemical and physiological effects of MSPE.
Biochemical and Physiological Effects
MSPE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, it has been shown to have anti-oxidant and anti-cancer effects. It has also been shown to have anti-diabetic, anti-obesity, and anti-atherosclerotic effects.

Advantages and Limitations for Lab Experiments

MSPE has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to handle and store. In addition, it has low toxicity and is relatively stable. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it is not very soluble in organic solvents. In addition, its solubility in aqueous solutions is pH dependent.

Future Directions

MSPE has a wide range of potential future applications in scientific research. It has been suggested that it may have potential applications in the treatment of various diseases, such as cancer, diabetes, obesity, and atherosclerosis. In addition, it may have potential applications in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and polymers. Finally, it may have potential applications in the development of new catalysts for organic synthesis reactions.

Scientific Research Applications

MSPE has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent in chromatography. In addition, MSPE has been studied extensively for its biochemical and physiological effects, and has been shown to have potential applications in the treatment of various diseases.

properties

IUPAC Name

1-(4-methylsulfonylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXCSMWVRWOPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Methylsulfonyl)phenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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